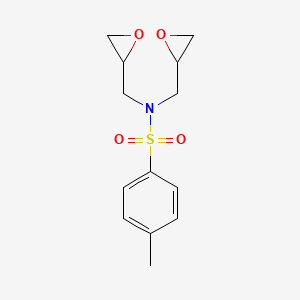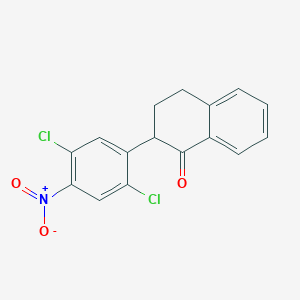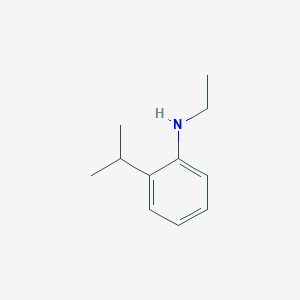![molecular formula C11H8N2O B12088052 [2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)
[2,4'-Bipyridine]-2'-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4’-Bipyridine]-2’-carbaldehyde is an organic compound belonging to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This particular compound features an aldehyde group attached to the 2’ position of the 2,4’-bipyridine structure. Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridine]-2’-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 2,4’-bipyridine is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 2’ position . Another approach involves the oxidation of 2,4’-bipyridine-2’-methanol using oxidizing agents like manganese dioxide or pyridinium chlorochromate .
Industrial Production Methods
Industrial production of [2,4’-Bipyridine]-2’-carbaldehyde may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
[2,4’-Bipyridine]-2’-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and manganese dioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2,4’-Bipyridine-2’-carboxylic acid.
Reduction: 2,4’-Bipyridine-2’-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[2,4’-Bipyridine]-2’-carbaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of [2,4’-Bipyridine]-2’-carbaldehyde primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as donor sites, forming stable chelate complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and substitution . The aldehyde group can also undergo chemical transformations, contributing to the compound’s reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Another important bipyridine derivative, used in the synthesis of coordination polymers and as a precursor to viologens.
2,3’-Bipyridine: Less common but still valuable in coordination chemistry and material science.
Uniqueness
[2,4’-Bipyridine]-2’-carbaldehyde is unique due to the presence of the aldehyde group at the 2’ position, which imparts distinct reactivity compared to other bipyridine derivatives. This functional group allows for further chemical modifications and the formation of a wide range of derivatives, enhancing its utility in various applications .
Eigenschaften
Molekularformel |
C11H8N2O |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
4-pyridin-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-10-7-9(4-6-12-10)11-3-1-2-5-13-11/h1-8H |
InChI-Schlüssel |
PLQCKHZNRUIUID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=NC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)

![7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)


![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)


amine](/img/structure/B12088034.png)

![7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12088047.png)

